1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 81930-34-9
VCID: VC5445802
InChI: InChI=1S/C8H13ClN2/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3-5H2,1-2H3
SMILES: CC1=CC(=NN1CCCCl)C
Molecular Formula: C8H13ClN2
Molecular Weight: 172.66

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole

CAS No.: 81930-34-9

Cat. No.: VC5445802

Molecular Formula: C8H13ClN2

Molecular Weight: 172.66

* For research use only. Not for human or veterinary use.

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole - 81930-34-9

Specification

CAS No. 81930-34-9
Molecular Formula C8H13ClN2
Molecular Weight 172.66
IUPAC Name 1-(3-chloropropyl)-3,5-dimethylpyrazole
Standard InChI InChI=1S/C8H13ClN2/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3-5H2,1-2H3
Standard InChI Key USEWLLRGTYJHJN-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCCCl)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole is systematically named 1-(3-chloropropyl)-3,5-dimethylpyrazole under IUPAC nomenclature. Its structure comprises a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a 3-chloropropyl group (-CH2_2CH2_2CH2_2Cl) and methyl groups (-CH3_3) at the 3- and 5-positions . Key identifiers include:

PropertyValueSource
Molecular FormulaC8H13ClN2\text{C}_8\text{H}_{13}\text{ClN}_2
Molecular Weight172.66 g/mol
SMILESCC1=NN(C(=C1)CCCCl)C
InChIKeyZONXIYMUUVWNAR-UHFFFAOYSA-N
CAS Registry Number81930-34-9

The chloropropyl side chain enhances electrophilicity, making the compound reactive toward nucleophiles, while the methyl groups contribute to steric effects and lipophilicity.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole typically involves cyclocondensation or alkylation strategies:

  • Cyclocondensation: Reacting hydrazines with 1,3-diketones or α,β-unsaturated ketones forms the pyrazole core. Subsequent alkylation with 1-bromo-3-chloropropane introduces the chloropropyl group.

  • Post-Functionalization: Direct alkylation of pre-formed 3,5-dimethylpyrazole using 3-chloropropyl halides under basic conditions (e.g., K2_2CO3_3 in DMF).

Example Reaction:

3,5-Dimethylpyrazole+ClCH2CH2CH2BrBase1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole+HBr\text{3,5-Dimethylpyrazole} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole} + \text{HBr}

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Nucleophilic Substitution: The chloropropyl group undergoes substitution with amines, thiols, or alkoxides to yield derivatives like amino- or thioether-linked pyrazoles.

  • Electrophilic Aromatic Substitution: The pyrazole ring can undergo nitration or sulfonation at the 4-position, though steric hindrance from methyl groups may limit reactivity.

  • Coordination Chemistry: Pyrazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or medicinal applications.

Physicochemical Properties

Solubility and Stability

1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole is lipophilic (logP ≈ 2.8) due to its alkyl substituents, favoring solubility in organic solvents like dichloromethane or ethyl acetate. It exhibits moderate stability under ambient conditions but may degrade via hydrolysis of the C-Cl bond in aqueous acidic or basic environments.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing:

  • Antimicrobial Agents: Functionalization with sulfonamide or quinoline groups enhances bacterial targeting .

  • Anticancer Drugs: Conjugation with platinum(II) complexes improves cytotoxicity.

Agrochemical Development

Chlorinated pyrazoles are explored as herbicides and insecticides. The chloropropyl moiety may disrupt insect neurotransmission by modulating GABA receptors.

Material Science

Pyrazole-metal complexes (e.g., Cu, Fe) exhibit catalytic activity in oxidation reactions, useful in fine chemical synthesis.

Comparison with Analogous Pyrazole Derivatives

CompoundStructural FeaturesUnique Properties
3,5-DimethylpyrazoleNo chloropropyl groupHigher volatility, lower logP
1-(2-Chloroethyl)-3,5-dimethylpyrazoleShorter chloroalkyl chainEnhanced reactivity in SN2 reactions
1-(4-Chlorobutyl)-3,5-dimethylpyrazoleLonger alkyl chainIncreased lipophilicity

The chloropropyl group in 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole balances reactivity and lipophilicity, making it superior for drug delivery applications compared to shorter- or longer-chain analogs.

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